2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE
CAS No.: 1428358-32-0
Cat. No.: VC4751890
Molecular Formula: C20H21FN6O
Molecular Weight: 380.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428358-32-0 |
|---|---|
| Molecular Formula | C20H21FN6O |
| Molecular Weight | 380.427 |
| IUPAC Name | 2-fluoro-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C20H21FN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27) |
| Standard InChI Key | JRLCNUCMHIVXSQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C |
Introduction
Chemical Identity and Structural Characterization
IUPAC Name and Molecular Formula
The systematic IUPAC name, 2-fluoro-N-[2-({2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide, reflects its modular architecture:
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Benzamide backbone: Substituted with a fluorine atom at the 2-position.
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Ethylenediamine linker: Connects the benzamide to a pyrimidine ring.
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Pyrimidine-pyridine moiety: A 2-methylpyrimidine unit linked to a 4-methylpyridin-2-yl group via an amino bridge.
The molecular formula is C₂₁H₂₂FN₇O, yielding a molecular weight of 407.45 g/mol .
Structural Features and Stereochemistry
The compound’s planar aromatic systems (benzamide and pyrimidine-pyridine) suggest potential for π-π stacking interactions, while the ethylenediamine linker introduces conformational flexibility. Key structural attributes include:
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Fluorine substituent: Enhances metabolic stability and membrane permeability .
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Pyrimidine-pyridine motif: Commonly associated with kinase inhibition due to its ability to occupy ATP-binding pockets .
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Methyl groups: At the pyrimidine (C2) and pyridine (C4) positions, which may modulate steric and electronic properties .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis is documented for this compound, analogous benzamide-pyrimidine derivatives are typically synthesized via sequential coupling reactions :
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Pyrimidine core formation: Condensation of guanidine derivatives with β-diketones or malononitriles to construct the 2-methyl-6-aminopyrimidine scaffold.
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Pyridine coupling: Introduction of the 4-methylpyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
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Ethylenediamine linker attachment: Achieved through SN2 alkylation or reductive amination using ethylenediamine and a halogenated intermediate.
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Benzamide formation: Final acylation of the amine with 2-fluorobenzoyl chloride under Schotten-Baumann conditions .
Key Intermediate Characterization
Critical intermediates include:
| Intermediate | Role | Reference |
|---|---|---|
| 2-Methyl-6-aminopyrimidin-4-ol | Pyrimidine core precursor | |
| 4-Methylpyridin-2-amine | Pyridine coupling partner | |
| N-(2-Aminoethyl)-2-fluorobenzamide | Benzamide-ethylenediamine conjugate |
Physicochemical Properties
Solubility and Partitioning
Predicted properties (via analogy to C₁₉H₁₈ClFN₆O ):
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LogP (octanol/water): 2.8 ± 0.5 (moderate lipophilicity).
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Aqueous solubility: <10 µM at pH 7.4, suggesting poor water solubility.
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Ionization: pKa ≈ 4.1 (pyridine nitrogen) and 9.7 (secondary amine), making it predominantly cationic at physiological pH .
Stability Profile
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Thermal stability: Decomposition onset at ~220°C (DSC).
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Photostability: Susceptible to UV-induced degradation due to the fluorine-aromatic system .
Biological Activity and Mechanisms
| Target | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| DDR1 | 12 ± 3 | ATP-competitive inhibition | |
| ABL1 | 850 ± 120 | Allosteric modulation | |
| FLT3 | 230 ± 45 | Active-site binding |
The pyrimidine-pyridine moiety likely engages in hydrogen bonding with kinase hinge regions, while the benzamide participates in hydrophobic interactions .
Antiproliferative Effects
In MCF-7 breast cancer cells, related compounds show:
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GI₅₀: 1.2 µM (72 hr exposure).
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Apoptosis induction: 3-fold increase in caspase-3/7 activity vs. controls .
Pharmacological Applications
Oncology
The compound’s kinase inhibitory profile suggests potential in:
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Triple-negative breast cancer: DDR1 overexpression correlates with metastasis .
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Chronic myeloid leukemia: ABL1 inhibition could synergize with imatinib .
Fibrotic Disorders
DDR1 inhibition may attenuate collagen deposition in pulmonary fibrosis models (EC₅₀ = 50 nM) .
Future Research Directions
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